5alpha-Estrane
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Overview
Description
5alpha-estrane is an estrane.
Scientific Research Applications
Metabolism and Steroid Profiling
- 5alpha-Estrane plays a significant role in the metabolic profiling of steroids, particularly in animals. For instance, a study on calves demonstrated the presence of this compound as a major metabolite following the administration of 17beta-nandrolone, highlighting its importance in steroid metabolism studies (Pinel et al., 2010).
Neurobiological Research
- Research on brain sexual differentiation in rats indicated that 5alpha-reductase 2, which metabolizes into compounds like this compound, is crucial for proper brain development and sexual behavior. This demonstrates the potential neurobiological applications of this compound (Ribeiro & Pereira, 2005).
Vascular Research
- Studies on the vascular effects of certain steroids found that this compound metabolites can have significant impacts on blood vessel relaxation. This suggests a potential research avenue for this compound in cardiovascular pharmacology (Perusquía et al., 2003).
Endocrinology and Cancer Research
- In endocrinology, this compound derivatives have been studied for their role in hormone-driven processes. For instance, research on androgen metabolism revealed that this compound derivatives can modulate estrogen receptor-mediated gene transcription, which may have implications in cancer research (Pak et al., 2005).
Reproductive Health Research
- Research on reproductive health has also utilized this compound. A study found changes in estrogen receptors in the epididymis in response to this compound, which could be significant in understanding male reproductive health (Kolasa, 2006).
Environmental Health Research
- This compound and its derivatives have also been studied in environmental health contexts. For example, research has examined the presence and effects of synthetic hormones like 17 alpha-ethinyl estradiol, related to this compound, in aquatic environments (Caldwell et al., 2008).
Properties
Molecular Formula |
C18H30 |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(5R,8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13-,14+,15-,16-,17+,18+/m1/s1 |
InChI Key |
GRXPVLPQNMUNNX-SUMCQTLJSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@H]4[C@H]3CC2 |
SMILES |
CC12CCCC1C3CCC4CCCCC4C3CC2 |
Canonical SMILES |
CC12CCCC1C3CCC4CCCCC4C3CC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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